1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid
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Overview
Description
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the 2-(2-bromophenyl)ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with 2-(2-bromophenyl)ethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-(2-bromophenyl)ethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
- 1-(benzenesulfonyl)-4-[2-(2-chlorophenyl)ethyl]piperidine-4-carboxylic acid
- 1-(benzenesulfonyl)-4-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxylic acid
Uniqueness
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKJOUMCDGHKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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